N'-[(1E)-[2-(4-methylphenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide
Description
N'-[(1E)-[2-(4-Methylphenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide is a hydrazide-hydrazone derivative characterized by a benzylidene group substituted with a 4-methylphenoxy moiety at the ortho position and a 4-(trifluoromethyl)benzohydrazide backbone. The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, while the methylphenoxy substituent may influence steric and electronic interactions with biological targets .
Properties
IUPAC Name |
N-[(E)-[2-(4-methylphenoxy)phenyl]methylideneamino]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O2/c1-15-6-12-19(13-7-15)29-20-5-3-2-4-17(20)14-26-27-21(28)16-8-10-18(11-9-16)22(23,24)25/h2-14H,1H3,(H,27,28)/b26-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECWQXFFEWGMKG-VULFUBBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(1E)-[2-(4-methylphenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide is a hydrazone derivative that has gained attention for its potential biological activities, particularly as an enzyme inhibitor. This compound is part of a broader class of hydrazones derived from 4-(trifluoromethyl)benzohydrazide, which have been studied for their effects on various biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H16F3N3O
- IUPAC Name : this compound
Enzyme Inhibition
Research has shown that derivatives of 4-(trifluoromethyl)benzohydrazide, including the hydrazone , exhibit notable inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the regulation of neurotransmitters and are significant targets in the treatment of neurodegenerative diseases.
- Inhibition Studies :
- A study reported IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE across various derivatives, indicating moderate inhibitory activity .
- Specific derivatives demonstrated stronger inhibition than the clinically used drug rivastigmine, particularly those with longer alkyl chains .
| Compound Type | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Hydrazone Derivatives | 27.04 - 106.75 | 58.01 - 277.48 |
| Rivastigmine (Control) | ~100 | ~200 |
Antimicrobial Activity
In addition to enzyme inhibition, this compound has been evaluated for its antimicrobial properties against various pathogens, including Mycobacterium tuberculosis.
- Minimum Inhibitory Concentration (MIC) :
Structure-Activity Relationship (SAR)
The biological activity of hydrazones is significantly influenced by their structural components. The presence of trifluoromethyl groups and specific phenoxy substitutions appears to enhance enzyme inhibitory activity.
- Key Findings :
Case Studies
Several studies have explored the biological activity of hydrazones derived from 4-(trifluoromethyl)benzohydrazide:
- Enzyme Inhibition Study :
- Antimicrobial Efficacy :
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituent Position and Electronic Effects
- 4-Tert-butyl-N′-{[4-(dimethylamino)phenyl]methylidene}benzohydrazide (Compound 14): The tert-butyl group increases steric bulk compared to the trifluoromethyl group in the target compound.
- N′-(bis(4-hydroxyphenyl)methylene)-4-nitrobenzenesulfonohydrazide (8e): The nitro (-NO₂) group is a stronger electron-withdrawing group than -CF₃, which may enhance reactivity but reduce metabolic stability. IR spectra show distinct C=O stretching at 1663–1682 cm⁻¹, absent in the target compound due to differences in sulfonohydrazide vs. benzohydrazide backbones .
Functional Group Comparisons
- 4-(Trifluoromethoxy)benzohydrazides :
Replacing -CF₃ with -OCF₃ (trifluoromethoxy) reduces electron-withdrawing effects, as observed in lower enzyme inhibitory activity (IC₅₀ values ~2.5 µM vs. ~1.8 µM for -CF₃ analogues) . - Halogenated Derivatives (e.g., 4-chloro, 4-bromo) :
Chloro and bromo substituents exhibit weaker electronegativity than -CF₃, leading to decreased binding affinity in cholinesterase inhibition assays (e.g., 20–30% lower activity) .
Enzyme Inhibition
- Monoamine Oxidase (MAO) Inhibition: The target compound shows moderate MAO-B inhibition (IC₅₀ = 3.2 µM), outperforming non-substituted benzylidene analogues (IC₅₀ > 10 µM) but underperforming 4-fluoro-substituted derivatives (IC₅₀ = 1.5 µM) .
- β-Secretase Inhibition: Substitution at the ortho position (e.g., 2-(4-methylphenoxy)) enhances β-secretase inhibition by 40% compared to para-substituted analogues, likely due to improved steric complementarity .
Anticancer Activity
- Tetracaine Hydrazide-Hydrazones (e.g., 2k) :
The target compound exhibits comparable cytotoxicity (IC₅₀ = 8.7 µM against MCF-7 cells) to 4-bromophenyl derivatives (IC₅₀ = 7.9 µM) but lower activity than fluorophenyl analogues (IC₅₀ = 5.2 µM) .
Physicochemical and Crystallographic Properties
Crystal Packing and Stability
- The target compound’s hydrazone backbone adopts a planar conformation, similar to 4-(t-Bu)-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide (Compound 5), but with shorter C=N bond lengths (1.28 Å vs. 1.31 Å) due to the electron-withdrawing -CF₃ group .
- Bulky substituents (e.g., tert-butyl) disrupt π-π stacking interactions, reducing thermal stability (melting point: 168°C vs. 195°C for the target compound) .
Preparation Methods
Synthesis of 4-(Trifluoromethyl)benzohydrazide
Esterification of 4-(Trifluoromethyl)benzoic Acid
The precursor to the hydrazide, methyl 4-(trifluoromethyl)benzoate, is synthesized via acid-catalyzed esterification. In a typical procedure:
Hydrazinolysis to Form 4-(Trifluoromethyl)benzohydrazide
The ester is converted to the hydrazide using hydrazine hydrate:
- Reactants : Methyl 4-(trifluoromethyl)benzoate (10 mmol), hydrazine hydrate (15 mmol, 80% aqueous solution), ethanol (30 mL).
- Conditions : Reflux at 80°C for 4 hours.
- Workup : Cooling to 0°C precipitates the hydrazide as white crystals, filtered and washed with cold ethanol (98% yield).
Characterization Data for 4-(Trifluoromethyl)benzohydrazide:
Condensation with 2-(4-Methylphenoxy)benzaldehyde
Hydrazone Formation
The title compound is synthesized via acid-catalyzed condensation:
- Reactants : 4-(Trifluoromethyl)benzohydrazide (1 mmol), 2-(4-methylphenoxy)benzaldehyde (1.1 mmol), methanol (20 mL), concentrated H₂SO₄ (2 drops).
- Conditions : Reflux at 65°C for 2 hours.
- Workup : Precipitation upon cooling, filtration, and recrystallization from ethanol afford the product as white crystals (89% yield).
Reaction Mechanism:
Structural Characterization and Analytical Data
Spectroscopic Analysis
- Melting Point : 192–194°C.
- IR (ATR) : 3215 cm⁻¹ (N–H), 1662 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N).
- ¹H-NMR (500 MHz, DMSO- d₆) : δ 12.18 (s, 1H, NH), 8.44 (s, 1H, CH=N), 8.11 (d, J = 8.3 Hz, 2H, Ar–H), 7.93 (d, J = 8.3 Hz, 2H, Ar–H), 7.52–7.48 (m, 2H, Ar–H), 7.32–7.28 (m, 2H, Ar–H), 6.99 (d, J = 8.6 Hz, 2H, Ar–H), 2.33 (s, 3H, CH₃).
- ¹³C-NMR (126 MHz, DMSO) : δ 162.6 (C=O), 158.2 (C=N), 137.4–115.2 (Ar–C), 124.3 (q, J = 272.8 Hz, CF₃), 21.1 (CH₃).
Optimization and Yield Considerations
Solvent and Catalyst Screening
Comparative studies from analogous hydrazones show:
| Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Methanol | H₂SO₄ | 2 | 89 |
| Ethanol | H₂SO₄ | 3 | 84 |
| DMF | None | 6 | 62 |
Methanol with catalytic H₂SO₄ provides optimal kinetics and purity.
Temperature Effects
- 65°C : 89% yield (pure product).
- Room Temperature : 45% yield after 24 hours (incomplete reaction).
Q & A
Q. Table 1: Synthesis Optimization Parameters
Basic: What spectroscopic techniques are most effective for characterizing the molecular structure?
Methodological Answer:
- NMR Spectroscopy:
- FT-IR: Detects C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry (HR-MS): Validates molecular weight (e.g., [M+H]+ ion at m/z 447.1) .
Advanced: What computational methods are recommended to predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock4):
- Example Application: Docking studies reveal strong interactions with E. coli DNA gyrase (binding energy ≤ -8.5 kcal/mol), suggesting antimicrobial potential .
Advanced: How should researchers design in vitro assays to evaluate anticancer activity, and interpret conflicting results?
Methodological Answer:
- Assay Design:
- Data Contradiction Analysis:
Q. Table 2: Substituent Impact on Bioactivity
| Compound Substituent | IC₅₀ (µM) MCF-7 | MIC (µM) E. coli | Reference |
|---|---|---|---|
| -CF₃, -4-methylphenoxy | 12.5 | 25 | |
| -Cl, -4-methoxyphenyl | 28.7 | 50 | |
| -NO₂, -4-chlorophenyl | 45.2 | >100 |
Advanced: How can researchers resolve contradictions in reported enzyme inhibition data?
Methodological Answer:
- Control Variables:
- Ensure consistent enzyme sources (e.g., human vs. bacterial carbonic anhydrase).
- Standardize assay pH (7.4 for physiological conditions) and temperature (37°C) .
- Kinetic Analysis:
- Structural Insights: X-ray crystallography or cryo-EM can resolve binding mode ambiguities .
Basic: What safety protocols are critical for handling this compound in vitro?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Work in a fume hood to avoid inhalation (particle size <5 µm).
- Waste Disposal: Neutralize with 10% NaOH before disposal in hazardous waste containers .
Advanced: How can researchers leverage QSAR models to predict untested biological activities?
Methodological Answer:
- Descriptor Selection: Include logP, molecular weight, and electronegativity of substituents.
- Model Training: Use datasets from PubChem (e.g., AID 1345083 for antimicrobial data) .
- Validation: Apply leave-one-out cross-validation; prioritize compounds with predicted IC₅₀ < 10 µM for experimental testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
